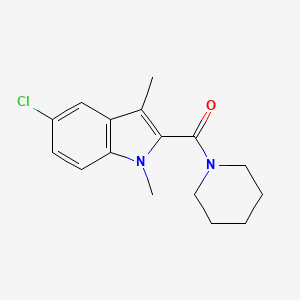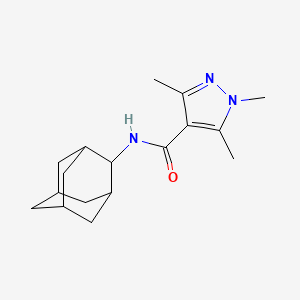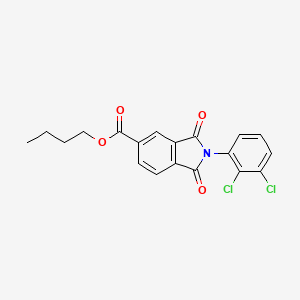
5-chloro-1,3-dimethyl-2-(1-piperidinylcarbonyl)-1H-indole
Descripción general
Descripción
5-chloro-1,3-dimethyl-2-(1-piperidinylcarbonyl)-1H-indole, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1979 by Pfizer. It has been found to have a high affinity for the cannabinoid receptors CB1 and CB2, which are found in the central nervous system and immune system, respectively.
Mecanismo De Acción
5-chloro-1,3-dimethyl-2-(1-piperidinylcarbonyl)-1H-indole acts as an agonist of the CB1 receptor, which is primarily located in the brain and central nervous system. Upon binding to the receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-convulsant properties. It has also been shown to have anxiolytic and antipsychotic effects, and may have potential therapeutic applications in the treatment of anxiety disorders and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-chloro-1,3-dimethyl-2-(1-piperidinylcarbonyl)-1H-indole in lab experiments is that it has a high affinity for the CB1 receptor, making it a useful tool for studying the physiological effects of cannabinoids. However, its synthetic nature and lack of similarity to naturally occurring cannabinoids may limit its usefulness in certain experiments, and its potential for abuse and dependence may raise ethical concerns.
Direcciones Futuras
There are several areas of future research that could be pursued with 5-chloro-1,3-dimethyl-2-(1-piperidinylcarbonyl)-1H-indole. One potential direction is to investigate its potential therapeutic applications in the treatment of anxiety disorders and schizophrenia. Another area of interest is to study the effects of this compound on the immune system, as it has been shown to have a high affinity for the CB2 receptor, which is primarily located in immune cells. Additionally, further research could be done to explore the potential of this compound as a tool for studying the CB1 receptor and its signaling pathways in greater detail.
Aplicaciones Científicas De Investigación
5-chloro-1,3-dimethyl-2-(1-piperidinylcarbonyl)-1H-indole has been used extensively in scientific research to study the cannabinoid receptors and their physiological effects. It has been found to be a potent agonist of the CB1 receptor, with a binding affinity similar to that of delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis.
Propiedades
IUPAC Name |
(5-chloro-1,3-dimethylindol-2-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c1-11-13-10-12(17)6-7-14(13)18(2)15(11)16(20)19-8-4-3-5-9-19/h6-7,10H,3-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKVCZNEQVOIAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)Cl)C)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 2-({[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4678426.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4678455.png)
![2-(2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B4678457.png)
![2-bromo-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4678476.png)
![2-(1H-benzimidazol-2-ylthio)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4678486.png)

![N-(2-fluorophenyl)-N'-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]urea](/img/structure/B4678509.png)
![N-[4-(4-morpholinyl)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4678512.png)
![2-bromo-4-[(2,5-dioxo-3-phenyl-4-imidazolidinylidene)methyl]-6-methoxyphenyl acetate](/img/structure/B4678525.png)
![N-(3-{[4-(2,4-dichlorophenoxy)butanoyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4678530.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4678534.png)
